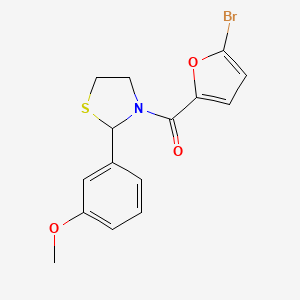

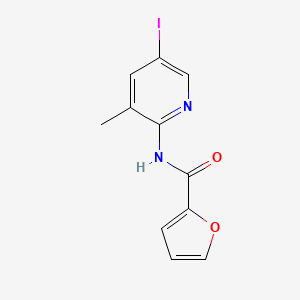

(5-Bromofuran-2-yl)(2-(3-methoxyphenyl)thiazolidin-3-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

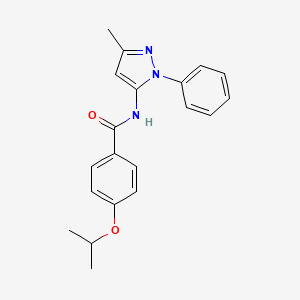

“(5-Bromofuran-2-yl)(2-(3-methoxyphenyl)thiazolidin-3-yl)methanone” is a chemical compound with a molecular formula of C15H14BrNO3S and a molecular weight of 368.25. It contains a thiazolidine motif, which is a five-membered heterocyclic moiety present in diverse natural and bioactive compounds . The presence of sulfur enhances their pharmacological properties .

Synthesis Analysis

Thiazolidine motifs are intriguing due to their role as a bridge between organic synthesis and medicinal chemistry . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of bromofuran, methoxyphenyl, and thiazolidinyl functional groups. The presence of these groups contributes to its unique chemical and biological properties.Aplicaciones Científicas De Investigación

Synthesis and Structural Characterization

Research has demonstrated methods for synthesizing derivatives related to (5-Bromofuran-2-yl)(2-(3-methoxyphenyl)thiazolidin-3-yl)methanone, focusing on their structural characterization and potential biological applications. For instance, the synthesis and in vitro cytotoxicity testing of some 2-aroylbenzofuran-3-ols have been explored, showing that these compounds, characterized by mass spectrometry and NMR spectroscopy, exhibit good inhibitory abilities on Hep-G2 cells, indicating their potential in cancer treatment research (Nguyễn Tiến Công et al., 2020).

Antimicrobial and Antioxidant Studies

Another study focused on the synthesis, antimicrobial, antioxidant, and docking studies of derivatives, revealing that these compounds exhibit significant antibacterial activity and free radical scavenging activity. This suggests their potential for use in developing new antimicrobial and antioxidant agents (S. Rashmi et al., 2014).

Reaction Mechanisms and Kinetic Studies

Further research into the reactions of substituted hydroxybenzofurans has provided insights into the bromination and nitration of such compounds, offering valuable information on their chemical reactivity and potential for further modification (O. Hishmat & A. Rahman, 1973).

Biological Evaluation for Therapeutic Applications

There have also been studies on the synthesis and biological evaluation of novel bromophenol derivatives as carbonic anhydrase inhibitors, showing their inhibitory potencies against human isoforms of carbonic anhydrase, which could have implications for the treatment of conditions like glaucoma and epilepsy (Yusuf Akbaba et al., 2013).

Direcciones Futuras

Mecanismo De Acción

Target of Action

Thiazolidine derivatives, which this compound is a part of, are known to have diverse therapeutic and pharmaceutical activity .

Mode of Action

Without specific studies on “(5-Bromofuran-2-yl)(2-(3-methoxyphenyl)thiazolidin-3-yl)methanone”, it’s difficult to determine its exact mode of action. Thiazolidine derivatives are known to interact with various biological targets .

Biochemical Pathways

Thiazolidine derivatives have been found to possess antitumor, antimicrobial, and anti-inflammatory properties, among others , suggesting they may interact with a variety of biochemical pathways.

Pharmacokinetics

Thiazolidine derivatives have been studied for their pharmacokinetic activity .

Result of Action

Thiazolidine derivatives have been found to possess varied biological properties .

Propiedades

IUPAC Name |

(5-bromofuran-2-yl)-[2-(3-methoxyphenyl)-1,3-thiazolidin-3-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrNO3S/c1-19-11-4-2-3-10(9-11)15-17(7-8-21-15)14(18)12-5-6-13(16)20-12/h2-6,9,15H,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRRBRMWJLCXYSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2N(CCS2)C(=O)C3=CC=C(O3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![benzo[c][1,2,5]thiadiazol-5-yl(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone](/img/structure/B2720430.png)

![N-(octahydrobenzo[b][1,4]dioxin-6-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2720431.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-methyl-3-nitrobenzamide](/img/structure/B2720432.png)

![3-((5-(butylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2720437.png)

![2-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2720442.png)